molecular formula C11H11BrF3NO2 B6599770 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide CAS No. 1770260-72-4

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide

Cat. No. B6599770
CAS RN: 1770260-72-4
M. Wt: 326.11 g/mol
InChI Key: FNDWXLSFVDVKHG-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide (2-BMTFP) is an organic compound belonging to the family of carboxylic acid amides. It is a colorless solid at room temperature and is used in various scientific research applications. It is synthesized through a reaction between 2-bromo-2-methylpropanamide and 4-(trifluoromethoxy)benzoyl chloride. This compound is of interest in the pharmaceutical and biochemical research fields due to its unique properties.

Scientific Research Applications

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is used in various scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase (AChE) in biochemical studies. It is also used as a substrate for the enzyme carboxylesterase (CE) in pharmacological studies. It is also used in the synthesis of various pharmaceutical compounds.

Mechanism of Action

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide acts as an inhibitor of AChE and CE. It binds to the active sites of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can be used to study the effects of different drugs on the enzyme activity.
Biochemical and Physiological Effects
2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of AChE, leading to increased levels of acetylcholine in the brain. This can lead to increased alertness and improved memory and cognitive function. Additionally, it has been shown to inhibit the activity of CE, leading to increased levels of esterase activity in the body. This can lead to increased levels of fatty acids and cholesterol in the blood.

Advantages and Limitations for Lab Experiments

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide has several advantages for use in lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. However, it is a relatively new compound and has not been extensively studied. Therefore, there are still many unknowns about its biochemical and physiological effects.

Future Directions

The potential applications of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide are still being explored. The compound could be used in the development of new pharmaceuticals that act on AChE and CE. Additionally, it could be used in the development of new drugs that act on other enzymes. Further research could also be conducted to better understand the biochemical and physiological effects of 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide. Finally, 2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide could be used in the development of diagnostic tests for various diseases.

Synthesis Methods

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide is synthesized through a reaction between 2-bromo-2-methylpropanamide and 4-(trifluoromethoxy)benzoyl chloride. This reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out at a temperature of 60-90 °C, and the reaction is complete after 1-2 hours. The product is then isolated by filtration and crystallization.

properties

IUPAC Name

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-10(2,12)9(17)16-7-3-5-8(6-4-7)18-11(13,14)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDWXLSFVDVKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide

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